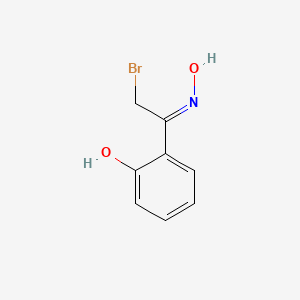

2-Bromo-2'-hydroxyacetophenone Oxime

Description

Contextualization of Oxime Derivatives in Organic Chemistry

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side chains. scbt.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). arpgweb.com This reaction is a cornerstone of organic synthesis, providing a versatile route to a wide array of chemical structures.

The significance of oximes extends far beyond their role as simple derivatives. They serve as crucial intermediates in various chemical transformations, including the Beckmann rearrangement, which converts oximes into amides, and their reduction to form amines. scbt.com Furthermore, oximes and their derivatives have found diverse applications across numerous fields. They are utilized in the synthesis of polymers, as antidotes for nerve agents, and as analytical reagents for the detection and quantification of metal ions. researchgate.netnih.gov The rich chemistry of the oxime group, coupled with its ability to be incorporated into a vast range of molecular frameworks, continues to make it a focal point of academic and industrial research.

Structural Features and Nomenclature of 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime

The precise structure of a molecule dictates its chemical and physical properties. A thorough understanding of the nomenclature and functional groups of 2-Bromo-2'-hydroxyacetophenone Oxime is therefore essential.

IUPAC and Common Chemical Designations

The systematic name for 2-Bromo-2'-hydroxyacetophenone Oxime, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-Bromo-1-(2-hydroxyphenyl)ethanone oxime . scbt.com This name unambiguously describes the molecular structure. The compound is also known by its CAS registry number, 887353-75-5 . scbt.com

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-Bromo-1-(2-hydroxyphenyl)ethanone oxime |

| CAS Number | 887353-75-5 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

Functional Groups and Their Significance

The structure of 2-Bromo-2'-hydroxyacetophenone Oxime is characterized by several key functional groups that contribute to its reactivity and potential applications:

Oxime Group (-C=NOH): This is the defining functional group, imparting the ability to form complexes with metal ions and undergo characteristic reactions like the Beckmann rearrangement.

Hydroxyl Group (-OH): The phenolic hydroxyl group attached to the benzene (B151609) ring can influence the compound's acidity, solubility, and its ability to coordinate with metal centers.

Bromo Group (-Br): The presence of a halogen atom, in this case, bromine, can significantly impact the molecule's reactivity, potentially serving as a leaving group in nucleophilic substitution reactions or influencing the electronic properties of the aromatic ring.

Aromatic Ring (Phenyl Group): The benzene ring provides a rigid scaffold and can participate in various aromatic substitution reactions.

The interplay of these functional groups makes 2-Bromo-2'-hydroxyacetophenone Oxime a versatile building block and a subject of interest for further chemical exploration.

Overview of Research Trajectories for Halogenated Hydroxyacetophenone Oximes

Research into halogenated hydroxyacetophenone oximes is driven by the diverse functionalities these molecules possess. The introduction of a halogen atom onto the aromatic ring or the alkyl chain of a hydroxyacetophenone oxime can modulate its electronic properties, lipophilicity, and reactivity.

Studies on related compounds, such as 5'-Bromo-2'-hydroxyacetophenone, have shown their utility as ligands in the formation of metal complexes with potential biological activities. sigmaaldrich.com For instance, vanadocene complexes of 5'-Bromo-2'-hydroxyacetophenone have been investigated for their spermicidal activity. sigmaaldrich.com Furthermore, research on other halogenated oximes has demonstrated their potential as reactivators of inhibited cholinesterases, although the effectiveness can vary based on the specific structure. nih.gov While direct research on 2-Bromo-2'-hydroxyacetophenone Oxime is not extensively documented in publicly available literature, the established research trends for structurally similar compounds suggest potential avenues of investigation. These include its use as a chelating agent for metal extraction and analysis, a precursor for the synthesis of heterocyclic compounds, and a scaffold for the development of biologically active molecules.

Scope and Significance of Academic Inquiry into 2-Bromo-2'-hydroxyacetophenone Oxime

While extensive, dedicated research on 2-Bromo-2'-hydroxyacetophenone Oxime is still emerging, its chemical structure positions it as a compound of significant academic interest. The synthesis of this oxime would typically proceed via the reaction of 2-Bromo-2'-hydroxyacetophenone with hydroxylamine. The precursor ketone, 2-Bromo-2'-hydroxyacetophenone, is a known compound with the IUPAC name 2-bromo-1-(2-hydroxyphenyl)ethanone and CAS number 2491-36-3.

The academic inquiry into 2-Bromo-2'-hydroxyacetophenone Oxime is likely to focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure oxime and fully characterizing its spectroscopic and physical properties.

Coordination Chemistry: Investigating its ability to form stable complexes with various metal ions. The presence of the oxime and hydroxyl groups suggests a strong potential for chelation.

Analytical Applications: Exploring its use as a selective and sensitive reagent for the gravimetric or spectrophotometric determination of metal ions.

Organic Synthesis: Utilizing it as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and materials.

The combination of a halogen, a hydroxyl group, and an oxime function within a relatively simple molecular framework makes 2-Bromo-2'-hydroxyacetophenone Oxime a compelling target for foundational chemical research that could unlock new applications and understanding in organic and inorganic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-[(Z)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIQUWWEABFDEC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 2 Hydroxyacetophenone Oxime

Direct Oximation Pathways from Precursors

The most direct route to 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime involves the oximation of its corresponding ketone precursor, 2-Bromo-2'-hydroxyacetophenone. This transformation is a condensation reaction where the carbonyl group of the ketone reacts with hydroxylamine (B1172632) to form an oxime.

Reactants and Catalytic Systems for Oxime Formation

The oximation of ketones is a well-established reaction in organic chemistry. asianpubs.org The primary reactant for this conversion is hydroxylamine, typically used in the form of its salt, hydroxylamine hydrochloride (NH₂OH·HCl), due to its stability. arpgweb.com The reaction is generally carried out in the presence of a base or an acid catalyst to facilitate the process.

Commonly used bases include potassium hydroxide (B78521), which is refluxed with the acetophenone (B1666503) derivative and hydroxylamine hydrochloride. arpgweb.com Alternatively, acid catalysts such as oxalic acid can be employed to promote the reaction, often performed under reflux in a solvent like acetonitrile (B52724), leading to excellent yields of the corresponding oxime. orientjchem.org The reaction proceeds optimally under slightly acidic conditions (pH 4-5), which aids in the formation of the intermediate iminium ion. numberanalytics.com

The choice of the catalytic system can be influenced by the specific properties of the starting material and the desired reaction kinetics. For instance, a study on the oximation of various aldehydes and ketones demonstrated that using equimolar amounts of hydroxylamine hydrochloride and oxalic acid in acetonitrile provides high yields. orientjchem.org

Table 1: Reactants and Catalysts for Oximation

| Reactant/Catalyst | Function | Typical Form | Reference |

|---|---|---|---|

| Hydroxylamine | Oximating agent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | arpgweb.com |

| Potassium Hydroxide | Base catalyst | Solid/Solution | arpgweb.com |

| Oxalic Acid | Acid catalyst | Solid | orientjchem.org |

| Acetonitrile | Solvent | Liquid | orientjchem.org |

| Sodium Bicarbonate | Base | Aqueous solution |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-Bromo-2'-hydroxyacetophenone Oxime. numberanalytics.com Key parameters that can be adjusted include temperature, reaction time, pH, and the choice of solvent.

For many oximation reactions, refluxing the reactants is a common practice to ensure the reaction goes to completion. arpgweb.comorientjchem.org The reaction time can vary from minutes to several hours depending on the reactivity of the ketone and the specific conditions used. orientjchem.org As mentioned, maintaining a slightly acidic pH is often critical for achieving high yields. numberanalytics.com

Solvent selection also plays a significant role. While traditional methods may use organic solvents, newer approaches have explored more environmentally friendly options. Purification techniques such as crystallization and chromatography are essential post-reaction to isolate the pure oxime product. numberanalytics.com

Multi-Step Synthesis Approaches Incorporating Halogenation

An alternative to direct oximation of a pre-brominated precursor is a multi-step approach that involves the synthesis of the brominated ketone followed by the oximation step. This strategy allows for greater control over the introduction of the bromine and oxime functionalities.

Bromination of Acetophenone Derivatives

The synthesis of the key intermediate, 2-Bromo-2'-hydroxyacetophenone, is typically achieved through the bromination of 2'-hydroxyacetophenone (B8834). A common method involves the dropwise addition of bromine to a solution of 2'-hydroxyacetophenone in a suitable solvent like ether or acetic acid. chemicalbook.com

One documented procedure involves dissolving 4-hydroxyacetophenone in ether at 0°C and adding bromine dropwise. The reaction mixture is stirred and then neutralized with a saturated sodium bicarbonate solution. The crude product is then recrystallized to yield the brominated acetophenone. Another method describes the refluxing of a solution of the acetophenone derivative and bromine in acetic acid for a couple of hours. chemicalbook.com The resulting product is then isolated by pouring the mixture into ice water and filtering the precipitate. chemicalbook.com

It is important to note that the bromination of hydroxyacetophenones can sometimes lead to nuclear substitution (on the aromatic ring) rather than the desired side-chain bromination. organic-chemistry.org Therefore, careful control of the reaction conditions is necessary to favor the formation of the alpha-brominated product.

Table 2: Conditions for Bromination of Hydroxyacetophenones

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Bromine | Ether | 0°C | 1 hour | Not specified | |

| Bromine | Acetic Acid | Reflux | 2 hours | 61% | chemicalbook.com |

Sequential Functional Group Transformations

Following the successful bromination of the acetophenone derivative, the next step in this multi-step synthesis is the oximation of the resulting 2-Bromo-2'-hydroxyacetophenone. This sequential transformation follows the same principles as the direct oximation pathway described in section 2.1. The brominated ketone is reacted with hydroxylamine hydrochloride in the presence of a suitable catalyst to yield the final product, 2-Bromo-2'-hydroxyacetophenone Oxime. asianpubs.orgarpgweb.com This two-step process allows for the purification of the intermediate bromoketone, which can lead to a purer final oxime product.

Green Chemistry Principles in the Synthesis of Related Oximes

The principles of green chemistry are increasingly being applied to the synthesis of oximes to reduce the environmental impact of chemical processes. nih.gov These principles focus on the use of less hazardous materials, environmentally benign solvents, and energy-efficient methods.

For oxime synthesis, several green approaches have been developed. One such method involves a solvent-free reaction where the carbonyl compound, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) are ground together at room temperature. nih.gov This technique, known as grindstone chemistry, minimizes waste and often results in excellent yields in a short amount of time. nih.gov

The use of water as a solvent is another key aspect of green oxime synthesis. organic-chemistry.org Some procedures have successfully employed aqueous biphasic systems or ionic liquid/water mixtures to carry out the oximation reaction. nih.gov These methods avoid the use of toxic organic solvents and can simplify the product work-up. nih.gov While these green methods have been reported for a variety of aldehydes and ketones, their specific application to the synthesis of 2-Bromo-2'-hydroxyacetophenone Oxime would require further investigation to optimize conditions and yields.

Microwave-Assisted Synthesis

The process would typically involve the reaction of 2-bromo-2'-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base. The use of microwave irradiation is expected to significantly reduce the reaction time compared to conventional heating methods. scirp.org A study on the oximation of acetylferrocene (B1663952) and acetophenone demonstrated that microwave irradiation can accelerate the reaction rate. scirp.orgscirp.org The reaction can be carried out in various solvents, including polar solvents like ethanol (B145695) or pyridine-octanol mixtures, which couple efficiently with microwaves. scirp.org Solvent-free conditions, using a solid support like anhydrous potassium carbonate, could also be a viable and environmentally friendly option, as demonstrated in the microwave-assisted synthesis of chalcones from o-hydroxy acetophenones. rasayanjournal.co.in

Table 1: Hypothetical Microwave-Assisted Synthesis of 2-Bromo-2'-hydroxyacetophenone Oxime

| Parameter | Condition | Rationale |

| Reactants | 2-Bromo-2'-hydroxyacetophenone, Hydroxylamine hydrochloride | Standard reagents for oximation. |

| Base | Anhydrous Potassium Carbonate or Pyridine | To neutralize the liberated HCl and facilitate the reaction. scirp.orgrasayanjournal.co.in |

| Solvent | Ethanol or Solvent-free | Ethanol is a common solvent for oximation and couples well with microwaves. scirp.org Solvent-free conditions offer a green chemistry approach. rasayanjournal.co.in |

| Microwave Power | 100-300 W | Typical power range for laboratory microwave reactors. |

| Reaction Time | 3-10 minutes | Significantly shorter than conventional heating, based on analogous reactions. scirp.orgrasayanjournal.co.in |

| Temperature | Monitored, typically up to the boiling point of the solvent | Controlled by microwave power to ensure reaction completion without degradation. |

The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can be particularly advantageous for the oximation of 2-bromo-2'-hydroxyacetophenone, potentially leading to higher yields and purity of the resulting oxime.

Catalyst Systems for Enhanced Sustainability

The use of catalysts in the synthesis of oximes can enhance the sustainability of the process by reducing the need for stoichiometric reagents and potentially enabling milder reaction conditions. For the oximation of 2-bromo-2'-hydroxyacetophenone, various catalytic systems could be employed, drawing from established methods for ketone oximation.

One approach involves the use of a catalytic amount of a suitable acid or base. However, for a more sustainable process, solid catalysts are preferred as they can be easily separated from the reaction mixture and potentially reused. While specific catalysts for the oximation of this particular ketone are not documented, systems used for other ketones can be considered. For instance, the synthesis of 4-hydroxyacetophenone oxime has been achieved using a titanium-silicalite catalyst in the presence of ammonia (B1221849) and hydrogen peroxide. This method, known as ammoximation, offers a green route to oximes.

Another avenue for catalytic oximation involves the use of transition metal catalysts. Although more commonly applied in other types of reactions, certain metal complexes have been shown to catalyze C-H activation and functionalization, which could be adapted for novel synthetic routes. However, a more direct and established catalytic approach for oximation would involve reagents that facilitate the reaction between the ketone and hydroxylamine.

Table 2: Potential Catalyst Systems for the Synthesis of 2-Bromo-2'-hydroxyacetophenone Oxime

| Catalyst System | Reactants | Reaction Conditions | Advantages |

| Titanium Silicalite (TS-1) | 2-Bromo-2'-hydroxyacetophenone, Ammonia, Hydrogen Peroxide | Liquid phase, moderate temperature (e.g., 40-120°C) | Green chemistry approach, reusable catalyst. |

| Solid Acid Catalysts (e.g., Zeolites, Montmorillonite) | 2-Bromo-2'-hydroxyacetophenone, Hydroxylamine hydrochloride | Mild temperature, various solvents | Heterogeneous catalyst, easy separation, potential for reuse. |

| Phase Transfer Catalysts (e.g., Tetrabutylammonium bromide) | 2-Bromo-2'-hydroxyacetophenone, Hydroxylamine hydrochloride, Base | Biphasic system (e.g., Dichloromethane/Water) | Enhanced reaction rates, mild conditions. |

The selection of an appropriate catalyst system would depend on factors such as cost, availability, and the desired reaction conditions, with a focus on minimizing waste and environmental impact.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of 2-bromo-2'-hydroxyacetophenone oxime from its precursor ketone, 2-bromo-2'-hydroxyacetophenone, requires careful consideration of chemoselectivity and regioselectivity. The starting ketone possesses three key functional groups: a phenolic hydroxyl group, a carbonyl group, and a bromine atom on the α-carbon to the carbonyl.

Chemoselectivity: The primary desired reaction is the oximation of the carbonyl group. The hydroxylamine will selectively attack the electrophilic carbon of the ketone to form the oxime. Under typical oximation conditions (mildly acidic or basic), the phenolic hydroxyl group is unlikely to react. However, under strongly basic conditions, the phenolic proton can be abstracted, which could potentially lead to side reactions if other electrophiles are present. The C-Br bond is generally stable under these conditions but could be susceptible to nucleophilic substitution, especially under prolonged reaction times or with stronger nucleophiles. Therefore, controlling the reaction conditions is crucial to ensure that the oximation is the predominant reaction.

Regioselectivity: The term regioselectivity is most pertinent to the formation of the oxime itself, which can exist as E and Z isomers with respect to the C=N double bond. The relative orientation of the hydroxyl group of the oxime and the substituted phenyl ring can be influenced by steric and electronic factors. For many acetophenone oximes, a mixture of isomers is often obtained, though one may predominate. chemicalbook.com The specific ratio of E to Z isomers for 2-bromo-2'-hydroxyacetophenone oxime would need to be determined experimentally, for example, by NMR spectroscopy.

In the synthesis of the precursor ketone, 2-bromo-2'-hydroxyacetophenone, regioselectivity is a key consideration during the bromination of 2'-hydroxyacetophenone. The bromination occurs selectively at the α-carbon of the acetyl group, rather than on the aromatic ring, when the reaction is carried out under appropriate conditions, such as using bromine in acetic acid. chemicalbook.com This is because the enol or enolate form of the ketone is highly reactive towards electrophilic bromine.

Table 3: Chemo- and Regioselective Considerations

| Synthetic Step | Functional Groups Involved | Desired Reaction | Potential Side Reactions | Control Measures |

| Bromination of 2'-hydroxyacetophenone | Acetyl group, Aromatic ring | α-Bromination of the ketone | Aromatic bromination | Use of non-polar solvents and controlled addition of bromine. chemicalbook.com |

| Oximation of 2-Bromo-2'-hydroxyacetophenone | Carbonyl, Phenolic OH, C-Br | Oximation of the carbonyl group | Reaction at phenolic OH, Substitution of Br | Mild reaction conditions (pH control), controlled reaction time. |

| Oxime Isomerism | C=N double bond | Formation of E and/or Z isomers | - | The isomer ratio is typically a result of thermodynamic and kinetic control and can be influenced by reaction conditions and solvent. |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Hydroxyacetophenone Oxime

Transformations Involving the Oxime Functional Group

The oxime functional group (-C=N-OH) is a cornerstone of the reactivity of 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime, participating in classic reactions such as the Beckmann rearrangement and hydrolysis.

Beckmann Rearrangement and Analogous Conversions to Amides

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts oximes into N-substituted amides. pw.livebyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydration of this intermediate leads to the final amide product after tautomerization. byjus.commasterorganicchemistry.com A variety of acidic reagents can catalyze this rearrangement, including sulfuric acid, thionyl chloride, and phosphorus pentachloride. wikipedia.org

The stereospecific nature of the Beckmann rearrangement is a key feature, with the migrating group always being anti to the hydroxyl group on the nitrogen. pw.livewikipedia.org For ketoximes derived from unsymmetrical ketones, this can lead to the formation of two different regioisomeric amides, depending on the geometry of the starting oxime.

Table 1: Common Catalysts for the Beckmann Rearrangement

| Catalyst | Description |

|---|---|

| Sulfuric Acid (H₂SO₄) | A strong acid catalyst widely used in industrial applications. wikipedia.org |

| Thionyl Chloride (SOCl₂) | A reagent that converts the hydroxyl group into a better leaving group. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Another effective reagent for promoting the rearrangement. wikipedia.org |

| Cyanuric Chloride | Used with a co-catalyst like zinc chloride for a catalytic version of the reaction. wikipedia.org |

Hydrolysis and Regeneration of Carbonyl Precursors

The oxime functional group can be hydrolyzed to regenerate the parent carbonyl compound, in this case, 2-Bromo-2'-hydroxyacetophenone. This deoximation is a crucial reaction, particularly when the oxime is used as a protecting group for the ketone. scielo.br Hydrolysis is typically achieved by heating the oxime in the presence of an inorganic acid. wikipedia.orgnoaa.gov

However, due to the potential for acid-catalyzed side reactions like the Beckmann rearrangement, numerous alternative methods for deoximation under milder or non-acidic conditions have been developed. These often involve oxidative or reductive cleavage.

Table 2: Selected Reagents for the Hydrolysis of Oximes

| Method | Reagent(s) | Conditions |

|---|---|---|

| Oxidative Cleavage | 2-iodylbenzoic acid (IBX) in water with β-cyclodextrin | Room temperature organic-chemistry.org |

| Oxidative Cleavage | Copper(II) chloride dihydrate (CuCl₂·2H₂O) | Reflux in acetonitrile (B52724)/water organic-chemistry.org |

| Oxidative Cleavage | N-bromophthalimide (NBPI) | Microwave irradiation in acetone (B3395972) scielo.br |

| Electrochemical | Anodic oxidation | Acetonitrile/water tandfonline.com |

| Hydrolytic | Inorganic acids (e.g., HCl) | Heating wikipedia.orgnoaa.gov |

Reactions at the Brominated Alpha-Carbon Position

The bromine atom attached to the carbon alpha to the carbonyl group is a key site for reactivity, primarily through nucleophilic substitution and subsequent derivatization.

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine in 2-Bromo-2'-hydroxyacetophenone Oxime is electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion, a good leaving group, in a nucleophilic substitution reaction. These reactions typically proceed via an S\N2 mechanism, which involves a single step where the nucleophile attacks the carbon as the bromide ion departs. youtube.comyoutube.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the incoming nucleophile.

A wide variety of nucleophiles can be employed to displace the bromine, leading to the formation of a diverse array of new compounds. The presence of the adjacent carbonyl group activates the alpha-carbon, making it particularly reactive towards nucleophilic attack.

Derivatization and Further Functionalization Strategies

The reactivity of the alpha-bromo position is a gateway to extensive derivatization of the molecule. By choosing the appropriate nucleophile, a vast number of different functional groups can be introduced at this position. For example, reaction with amines would yield alpha-amino ketones, while reaction with thiols would produce alpha-thio ketones.

This capacity for functionalization is valuable in medicinal chemistry and materials science. For instance, related 2-hydroxyacetophenone (B1195853) structures have been utilized as linkers in the design of biologically active molecules, highlighting the importance of derivatization at these positions for creating compounds with enhanced properties. nih.gov

Intramolecular Cyclization and Ring Formation Reactions

The specific arrangement of functional groups in 2-Bromo-2'-hydroxyacetophenone Oxime, particularly the ortho-hydroxy group on the phenyl ring, makes it a prime candidate for intramolecular reactions leading to the formation of heterocyclic rings.

Instead of undergoing a standard Beckmann rearrangement to form a linear amide, ketoximes with a 2-hydroxyaryl group can undergo an intramolecular cyclization. The phenolic hydroxyl group can act as an internal nucleophile, attacking an intermediate in the rearrangement process. This can lead to the formation of heterocyclic systems such as benzoxazoles.

Furthermore, the presence of both a nucleophilic hydroxyl group and an electrophilic alpha-brominated carbon within the same molecule sets the stage for intramolecular nucleophilic substitution. Under basic conditions, the phenoxide ion formed by deprotonation of the hydroxyl group can attack the alpha-carbon, displacing the bromide and forming a cyclic ether. Such intramolecular cyclizations are a powerful tool in organic synthesis for the construction of complex ring systems from linear precursors. nih.govyoutube.com The formation of such rings is often favored thermodynamically due to the stability of five- or six-membered ring structures.

Condensation Reactions with Aldehydes and Other Electrophiles

The presence of a reactive methylene (B1212753) group adjacent to the oxime function in 2-Bromo-2'-hydroxyacetophenone Oxime allows for condensation reactions with various electrophiles, most notably aldehydes. These reactions are fundamental in the construction of more complex molecular architectures, particularly chalcone (B49325) oximes, which are valuable intermediates in organic synthesis.

Research has shown that the parent compound, 2-hydroxyacetophenone oxime, readily condenses with aldehydes to yield the corresponding chalcone oximes. asianpubs.org While specific studies on the bromo-substituted derivative are less common, the underlying chemical principles suggest a similar reaction pathway. The Claisen-Schmidt condensation, a well-established method for chalcone synthesis, can be adapted for this purpose. researchgate.net In a typical reaction, the 2-Bromo-2'-hydroxyacetophenone Oxime would be treated with an aromatic aldehyde in the presence of a base, such as aqueous sodium hydroxide (B78521), in an alcoholic solvent like ethanol (B145695). The base facilitates the deprotonation of the α-carbon, generating a nucleophilic enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated system characteristic of a chalcone oxime.

The general scheme for this reaction is as follows:

A generalized reaction scheme for the condensation of 2-Bromo-2'-hydroxyacetophenone Oxime with an aromatic aldehyde to form a chalcone oxime.

The reactivity of the aldehyde component can influence the reaction conditions and yields. Aldehydes with electron-donating groups may require more stringent conditions, while those with electron-withdrawing groups tend to be more reactive.

Beyond aldehydes, 2-Bromo-2'-hydroxyacetophenone Oxime can theoretically react with other electrophiles. For instance, reaction with acid chlorides or anhydrides under basic conditions could lead to the formation of oxime esters.

Reactivity Studies Under Varied Reaction Conditions

The reactivity of 2-Bromo-2'-hydroxyacetophenone Oxime and the products derived from it are sensitive to the reaction conditions, including the choice of catalyst, solvent, and temperature. These parameters can dictate the reaction pathway, influencing product yields and selectivity.

Influence of Catalysts:

In the condensation reaction to form chalcone oximes, the choice of base is critical. Strong bases like sodium hydroxide or potassium hydroxide are commonly employed to ensure efficient enolate formation. The concentration of the base can also play a role, with higher concentrations generally leading to faster reaction rates.

For subsequent reactions of the resulting chalcone oximes, different catalysts can be used to achieve various transformations. For example, acid catalysts are known to facilitate the cyclization of chalcone oximes. In a related study on 2-hydroxyacetophenone oxime, treatment with phosphorus oxychloride (POCl₃) led to the formation of a benzoxazole (B165842). asianpubs.org This suggests that 2-Bromo-2'-hydroxyacetophenone Oxime could undergo a similar acid-catalyzed intramolecular cyclization.

Effect of Solvents and Temperature:

The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby affecting reaction rates and outcomes. For the synthesis of chalcone oximes from 2-hydroxyacetophenones, ethanol is a commonly used solvent as it effectively dissolves the reactants and the basic catalyst. researchgate.net

Temperature is another crucial factor. The condensation reaction is often carried out at room temperature or with gentle heating to promote the reaction without causing unwanted side reactions. For subsequent cyclization or rearrangement reactions, higher temperatures may be required to overcome the activation energy barrier.

The following interactive table summarizes the expected influence of various reaction conditions on the reactivity of 2-Bromo-2'-hydroxyacetophenone Oxime based on analogous reactions.

| Reaction Condition | Parameter | Expected Effect on Condensation with Aldehydes | Rationale |

| Catalyst | Base (e.g., NaOH, KOH) | Increased reaction rate | Facilitates the formation of the nucleophilic enolate. |

| Acid (e.g., POCl₃, H₂SO₄) | May lead to subsequent cyclization of the chalcone oxime product. | Promotes intramolecular nucleophilic attack. | |

| Solvent | Protic (e.g., Ethanol) | Good for dissolving reactants and the base. | Can participate in hydrogen bonding, potentially stabilizing intermediates. |

| Aprotic (e.g., THF, Dioxane) | May alter reactivity based on polarity and ability to solvate ions. | The choice can influence the solubility and reactivity of the enolate. | |

| Temperature | Low to Moderate (e.g., 25-50 °C) | Generally favors the desired condensation product. | Minimizes side reactions and decomposition. |

| High (e.g., > 80 °C) | May promote side reactions or subsequent transformations. | Provides the necessary energy for overcoming higher activation barriers. |

Coordination Chemistry and Metal Complexation of 2 Bromo 2 Hydroxyacetophenone Oxime

Ligand Design and Chelating Properties

The design of 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime features a phenolic hydroxyl group (-OH) ortho to an oxime group (-C=NOH), a classic arrangement for chelation. The electronic properties of the benzene (B151609) ring, further modified by the bromine atom, can also influence the acidity of the phenolic proton and the basicity of the donor atoms, thereby affecting the stability of the resulting metal complexes.

Nature of Donor Atoms (Oxygen and Nitrogen)

The primary donor atoms in 2-Bromo-2'-hydroxyacetophenone Oxime are the oxygen atom of the deprotonated phenolic group and the nitrogen atom of the oxime group. scispace.comnih.gov Upon complexation, the phenolic proton is typically lost, creating an anionic oxygen donor that forms a strong covalent bond with the metal ion. The second point of attachment is the nitrogen atom of the oxime moiety, which donates its lone pair of electrons to form a coordinate bond. This dual-point attachment is characteristic of many oxime-based ligands used in coordination chemistry and analytical applications. at.ua

Bidentate and Polydentate Coordination Modes

2-Bromo-2'-hydroxyacetophenone Oxime is expected to function primarily as a bidentate ligand. The coordination through the phenolic oxygen and the oxime nitrogen creates a stable five- or six-membered chelate ring with the metal ion. This bidentate chelation is a common feature observed in analogous complexes, such as those formed with Schiff bases derived from 2-hydroxyacetophenone (B1195853), where the metal is bonded to the phenolic oxygen and the imino nitrogen. researchgate.netrasayanjournal.co.in The formation of such a chelate ring significantly enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands, an observation known as the chelate effect. While some complex oxime ligands can exhibit polydentate behavior, the structure of this compound strongly favors a bidentate (O, N) coordination mode.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands like 2-Bromo-2'-hydroxyacetophenone Oxime generally involves straightforward methods. Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and properties of the newly formed complexes.

Complexes with First-Row Transition Metals (e.g., Fe, Cu, Ni, Co, Zn, Mn)

While specific synthetic procedures for 2-Bromo-2'-hydroxyacetophenone Oxime complexes are not widely reported, a general methodology can be described based on related systems. Typically, the synthesis involves the reaction of the ligand with a metal salt (such as acetates or chlorides) of the desired first-row transition metal in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. rasayanjournal.co.in The reaction mixture is usually stirred and may be heated under reflux to ensure completion. The pH may be adjusted to facilitate the deprotonation of the phenolic group and promote complex formation. rasayanjournal.co.in The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration.

The characterization of these complexes relies on various analytical methods. For instance, studies on analogous Schiff base complexes of Co(II) and Cu(II) derived from 2-hydroxyacetophenone use elemental analysis to confirm the metal-to-ligand ratio, which is often 1:2. rasayanjournal.co.in

| Complex | Ligand Used | Color | M:L Ratio | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|---|

| [Mn(hath)₂] | o-hydroxyacetophenone-2-thiophenoyl hydrazone | Yellow | 1:2 | 5.85 | Octahedral | researchgate.net |

| [Co(hath)₂] | o-hydroxyacetophenone-2-thiophenoyl hydrazone | Brown | 1:2 | 4.73 | Octahedral | researchgate.net |

| [Cu(L)] | Schiff base of o-phenylenediamine (B120857) and 2-hydroxyacetophenone | Greenish-brown | 1:1 | 1.85 | Square planar | rasayanjournal.co.in |

| [Zn(L)(OAc)] | Formamide-based Schiff base | White | 1:1 | Diamagnetic | Octahedral | nih.gov |

Influence of Co-ligands on Complex Structure and Stability

The final structure and stability of the metal complexes can be significantly influenced by the presence of co-ligands. libretexts.org Co-ligands are other Lewis bases in the reaction mixture (such as water, ammonia (B1221849), or pyridine) that can coordinate to the metal center in addition to the primary ligand. They can complete the coordination sphere of the metal ion, leading to changes in geometry and stability. For example, a four-coordinate square planar complex might become a six-coordinate octahedral complex by binding two solvent or co-ligand molecules in the axial positions.

Structural Analysis of Metal Oxime Complexes

The determination of the precise geometric and electronic structure of metal complexes is crucial for understanding their properties. This is achieved through a combination of spectroscopic methods and, where possible, single-crystal X-ray diffraction.

For complexes of 2-Bromo-2'-hydroxyacetophenone Oxime, an octahedral geometry is commonly expected for metals like Mn(II), Fe(II), Co(II), and Ni(II), often with a 1:2 metal-to-ligand ratio, where the two bidentate ligands occupy the equatorial plane and two solvent or co-ligand molecules occupy the axial positions. researchgate.net Cu(II) complexes with similar bidentate ligands frequently adopt a square planar geometry, while Zn(II), having a d¹⁰ configuration and zero CFSE, often exhibits a tetrahedral or octahedral geometry. researchgate.netnih.gov

Spectroscopic techniques provide valuable structural insights:

Infrared (IR) Spectroscopy: The formation of a complex is confirmed by the disappearance of the phenolic O-H stretching band and shifts in the C=N and N-O stretching vibrations of the oxime group. Crucially, the appearance of new, lower-frequency bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations provides direct evidence of coordination. nih.gov

Electronic (UV-Vis) Spectroscopy: The spectra of the complexes show shifts in the ligand's internal π-π* and n-π* transitions. More importantly, new bands in the visible region corresponding to d-d electronic transitions can be observed. The position and intensity of these bands provide information about the coordination geometry of the metal ion (e.g., octahedral vs. tetrahedral). researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons on the metal ion, which in turn provides evidence for its oxidation state and the geometry of the complex (e.g., high-spin vs. low-spin octahedral). researchgate.netnih.gov

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(C=N) band; Appearance of new bands around 450-500 cm⁻¹ and 370-400 cm⁻¹ | Coordination of azomethine/oxime nitrogen; Formation of M-N and M-O bonds | nih.gov |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region (d-d transitions) and ligand-to-metal charge transfer (LMCT) bands | Confirmation of complex formation and information on coordination geometry | researchgate.netnih.gov |

| Magnetic Moment | Value of ~5.8 B.M. for a Mn(II) complex | High-spin d⁵ configuration, consistent with octahedral geometry | nih.gov |

| Molar Conductivity | Low values in DMF solvent | Non-electrolytic nature, indicating anions (if present) are coordinated | nih.gov |

Coordination Geometries and Ligand Field Effects

Without crystal structure data, the coordination geometries of metal complexes with 2-Bromo-2'-hydroxyacetophenone Oxime can only be hypothesized. The ligand possesses multiple potential donor sites (the phenolic oxygen, the oxime nitrogen, and the oxime oxygen), suggesting it could act as a bidentate or even a bridging ligand. The resulting geometry (e.g., square planar, tetrahedral, octahedral) would depend on the specific metal ion, its oxidation state, and the stoichiometry of the complex.

Ligand field theory would describe the electronic effects of the oxime ligand on the d-orbitals of the transition metal ion. The splitting of these orbitals (the ligand field effect) determines the electronic spectra, magnetic properties, and stability of the complex. However, without experimental data such as UV-Visible spectroscopy for these specific complexes, a quantitative analysis of the ligand field effects remains speculative.

Electronic and Magnetic Properties of Metal Complexes

The electronic properties of metal complexes are intrinsically linked to their structure and bonding. The interaction between the metal d-orbitals and the ligand orbitals gives rise to characteristic electronic transitions that can be probed by spectroscopic methods.

Spin States and Magnetic Exchange Interactions

The magnetic properties of complexes with 2-Bromo-2'-hydroxyacetophenone Oxime would be dictated by the number of unpaired electrons (the spin state) on the metal center(s). For complexes containing a single paramagnetic metal ion, the magnetic moment could be predicted based on the spin-only formula, with deviations indicating orbital contributions or spin-orbit coupling.

For polynuclear complexes, where multiple metal ions are bridged by the ligand, magnetic exchange interactions (either ferromagnetic or antiferromagnetic) could occur. The study of how magnetic susceptibility varies with temperature is crucial for determining the nature and magnitude of these interactions. Research on other bridged copper(II) complexes, for instance, shows how the geometry of the bridging core influences the strength of the magnetic coupling. However, no such studies have been reported specifically for complexes of 2-Bromo-2'-hydroxyacetophenone Oxime.

Electrochemical Behavior and Redox Properties

The electrochemical properties of metal complexes reveal information about their redox activity—the ability to gain or lose electrons. Techniques like cyclic voltammetry can be used to determine the redox potentials of the metal center, indicating the stability of different oxidation states. The electron-withdrawing nature of the bromine atom and the electronic properties of the oxime and phenol (B47542) groups would influence the electron density at the metal center and, consequently, its redox potentials. While studies on other iron complexes have demonstrated reversible Fe(II)/Fe(III) couples in aqueous solutions, the specific electrochemical behavior of complexes with 2-Bromo-2'-hydroxyacetophenone Oxime has not been documented.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its chemical bonds.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in "2-Bromo-2'-hydroxyacetophenone Oxime". The infrared spectrum of an organic molecule reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. For oximes, key characteristic bands are expected in several regions of the spectrum.

The presence of the hydroxyl (-OH) group in the oxime moiety and the phenolic hydroxyl group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is typically due to intermolecular hydrogen bonding. The carbon-nitrogen double bond (C=N) of the oxime functional group is expected to show a medium to weak absorption band in the 1620-1680 cm⁻¹ range. The nitrogen-oxygen (N-O) single bond stretch is typically observed in the 930-960 cm⁻¹ region.

In addition to the oxime-specific vibrations, the aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of the bromine atom is expected to result in a C-Br stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

A hypothetical FTIR data table for "2-Bromo-2'-hydroxyacetophenone Oxime" is presented below, based on characteristic vibrational frequencies of related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (oxime and phenol) | -OH | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | Ar-H | 3010-3100 | Medium |

| C=N stretch (oxime) | >C=N- | 1620-1680 | Medium |

| Aromatic C=C stretch | Ar-C=C | 1450-1600 | Medium-Strong |

| N-O stretch | -N-O- | 930-960 | Medium |

| C-Br stretch | -C-Br | 500-700 | Medium-Strong |

This table is generated based on typical infrared absorption frequencies for the respective functional groups and should be considered as a predictive guide.

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes that result in a change in polarizability of the molecule. For "2-Bromo-2'-hydroxyacetophenone Oxime," Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=N bond, which may be weak in the FTIR spectrum.

The C=N stretching vibration, while observable in FTIR, often gives a strong and sharp signal in the Raman spectrum, typically in the same 1620-1680 cm⁻¹ region. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are usually prominent in Raman spectra. The C-Br stretch would also be observable in the lower frequency region of the Raman spectrum. Time-resolved resonance Raman (TR³) spectroscopy has been utilized to study the dynamics and structure of related compounds like p-hydroxyacetophenone, providing insights into their excited states nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of "2-Bromo-2'-hydroxyacetophenone Oxime" would provide valuable information about the number of different types of protons and their neighboring environments. The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the hydroxyl, bromoacetyl, and oxime groups.

The proton of the oxime hydroxyl group (-NOH) is expected to be a broad singlet, and its chemical shift can vary over a wide range (typically 8-12 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding. The phenolic hydroxyl proton (-OH) will also appear as a singlet, with its chemical shift influenced by hydrogen bonding. The methylene (B1212753) protons (-CH₂Br) adjacent to the bromine atom and the imine carbon would likely appear as a singlet in the range of 4.0-5.0 ppm.

A hypothetical ¹H NMR data table is provided below for "2-Bromo-2'-hydroxyacetophenone Oxime".

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | Ar-H | 6.5 - 8.0 | Multiplet |

| Oxime Hydroxyl Proton | =N-OH | 8.0 - 12.0 | Broad Singlet |

| Phenolic Hydroxyl Proton | Ar-OH | 5.0 - 9.0 | Singlet |

| Methylene Protons | -CH₂Br | 4.0 - 5.0 | Singlet |

This table provides estimated chemical shift ranges based on analogous structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "2-Bromo-2'-hydroxyacetophenone Oxime" will give a distinct signal. The carbon atom of the C=N oxime group is expected to have a chemical shift in the range of 145-160 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon attached to the hydroxyl group appearing at the more downfield end of this range. The methylene carbon attached to the bromine atom (-CH₂Br) would likely appear in the range of 30-45 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |

| Imine Carbon | >C=N- | 145 - 160 |

| Aromatic Carbons | Ar-C | 110 - 160 |

| Methylene Carbon | -CH₂Br | 30 - 45 |

This table provides estimated chemical shift ranges based on analogous structures.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of "2-Bromo-2'-hydroxyacetophenone Oxime" is expected to show absorption bands arising from π → π* transitions within the aromatic ring and the C=N chromophore. The presence of the hydroxyl group and the bromine atom as substituents on the aromatic ring will influence the position and intensity of these absorption maxima (λ_max). Typically, substituted acetophenones exhibit strong absorption bands in the 240-280 nm region. The n → π* transition of the C=N group is also possible but is generally much weaker. The solvent polarity can also affect the positions of these absorption bands. For instance, in polar solvents, a blue shift (to shorter wavelength) of the n → π* transition and a red shift (to longer wavelength) of the π → π* transition are often observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Typically, aromatic oximes exhibit two main absorption bands. The first, appearing at shorter wavelengths (around 250-280 nm), is attributed to a high-energy π → π* transition within the benzene ring. The second band, observed at longer wavelengths (around 300-340 nm), is generally assigned to a lower-energy π → π* transition, often with some contribution from n → π* transitions associated with the oxime and hydroxyl groups. The presence of the bromine atom and the hydroxyl group on the aromatic ring is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted acetophenone (B1666503) oxime, due to their electron-donating and auxochromic effects.

| Transition | Expected Wavelength Range (nm) | Assignment |

|---|---|---|

| Band I | 250-280 | π → π* (aromatic) |

| Band II | 300-340 | π → π* and n → π* |

Upon complexation with metal ions, significant changes in the UV-Vis spectrum are anticipated. The coordination of the oxime and hydroxyl groups to a metal center typically leads to a further bathochromic shift of the π → π* and n → π* transitions. Additionally, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal ion or ligand-to-metal charge transfer (LMCT) transitions.

Photophysical Studies and Electronic Transitions

Photophysical studies, including fluorescence and phosphorescence spectroscopy, provide deeper insights into the excited state properties and electronic transitions of 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime. While detailed photophysical data for this specific compound is scarce, general principles can be applied based on its structural features.

The electronic transitions responsible for the UV-Vis absorption bands also govern the emission properties of the molecule. Following excitation, the molecule can relax to the ground state via radiative pathways (fluorescence and phosphorescence) or non-radiative pathways. The presence of the bromine atom, a heavy atom, is likely to enhance spin-orbit coupling, which could facilitate intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). This would be expected to decrease the fluorescence quantum yield and potentially lead to observable phosphorescence at low temperatures.

The electronic transitions in metal complexes of 2-Bromo-2'-hydroxyacetophenone Oxime are more complex. In addition to the intraligand transitions (π → π* and n → π*), the following transitions can occur:

d-d transitions: These are electronic transitions between the d-orbitals of the metal ion, which are typically weak and appear in the visible region.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. These transitions are often intense and can obscure the d-d transitions.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

The nature and energy of these transitions are highly dependent on the specific metal ion, its oxidation state, and the coordination geometry of the complex.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of 2-Bromo-2'-hydroxyacetophenone Oxime through analysis of its fragmentation patterns. The nominal molecular weight of 2-Bromo-2'-hydroxyacetophenone Oxime (C₈H₈BrNO₂) is approximately 230.06 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

While an experimental mass spectrum for 2-Bromo-2'-hydroxyacetophenone Oxime is not available, a plausible fragmentation pathway can be predicted based on the fragmentation of similar compounds. The molecular ion peak ([M]⁺) would be observed, and key fragmentation pathways would likely involve:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Cleavage of the N-O bond: Loss of a hydroxyl radical (•OH) would lead to a fragment at [M-17]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxime group could lead to the formation of various fragment ions.

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O) or hydrogen bromide (HBr) may also be observed.

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~230/232 |

| [M-Br]⁺ | Loss of •Br | ~151 |

| [M-OH]⁺ | Loss of •OH | ~213/215 |

| [M-HBr]⁺• | Loss of HBr | ~149 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain unpaired electrons. researchgate.net When 2-Bromo-2'-hydroxyacetophenone Oxime coordinates to a paramagnetic metal ion, such as copper(II) or manganese(II), the resulting complex can be investigated by EPR spectroscopy to gain information about the electronic structure and the coordination environment of the metal center.

For instance, in a hypothetical square planar copper(II) complex with 2-Bromo-2'-hydroxyacetophenone Oxime acting as a bidentate ligand, the EPR spectrum would be expected to be axial or nearly axial, with g-values (g|| > g⊥ > 2.0023) characteristic of a d⁹ system with the unpaired electron residing in the dx²-y² orbital. researchgate.net The spectrum would also exhibit hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2), resulting in a four-line pattern in the g|| region. Further superhyperfine splitting may be observed due to the interaction with the nitrogen atom of the oxime ligand (¹⁴N, I = 1).

Analysis of the EPR parameters, such as the g-values and hyperfine coupling constants (A), can provide valuable information about:

The geometry of the complex.

The nature of the metal-ligand bonding (covalency).

The electronic ground state of the metal ion.

While specific EPR data for metal complexes of 2-Bromo-2'-hydroxyacetophenone Oxime is not available, studies on structurally similar ligands, such as 2-hydroxyacetophenone (B1195853) thiosemicarbazones, have reported EPR spectra for their copper(II) complexes with distorted square pyramidal geometries. These studies provide a useful framework for interpreting the potential EPR spectra of complexes involving 2-Bromo-2'-hydroxyacetophenone Oxime.

Theoretical and Computational Investigations of 2 Bromo 2 Hydroxyacetophenone Oxime

Quantum Chemical Calculations (DFT, HF, M02X)

There are no available studies that have performed Quantum Chemical Calculations, such as Density Functional Theory (DFT), Hartree-Fock (HF), or M02X, specifically on 2-bromo-2'-hydroxyacetophenone (B15216) oxime.

Geometry Optimization and Conformational Analysis

No literature exists detailing the geometry optimization or conformational analysis of 2-bromo-2'-hydroxyacetophenone oxime. Such an analysis would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for 2-bromo-2'-hydroxyacetophenone oxime. This type of analysis is crucial for understanding the electronic transitions and reactivity of a molecule. wikipedia.org

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

There are no published Molecular Electrostatic Potential (MEP) maps for 2-bromo-2'-hydroxyacetophenone oxime. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, providing insight into its reactive sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A Natural Bond Orbital (NBO) analysis, which investigates charge transfer and intramolecular interactions, has not been performed on 2-bromo-2'-hydroxyacetophenone oxime according to available data. researchgate.net This analysis provides a detailed understanding of the bonding and stabilization within the molecule.

Spectroscopic Simulations and Comparison with Experimental Data

While experimental data may exist, there are no computational studies that have simulated the spectroscopic properties (such as IR, UV-Vis, or NMR spectra) of 2-bromo-2'-hydroxyacetophenone oxime and compared them with experimental findings.

Computational Crystallography and Intermolecular Interactions

There is no available research on the computational crystallography of 2-bromo-2'-hydroxyacetophenone oxime. This type of study would provide insights into its crystal packing and the nature of intermolecular forces, such as hydrogen bonding.

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in defining the supramolecular assembly of molecules containing hydroxyl and oxime functionalities. In molecules structurally related to 2-Bromo-2'-hydroxyacetophenone Oxime, such as other o-hydroxyacetophenone derivatives, the crystal packing is significantly stabilized by an interplay of hydrogen bonds. rsc.org These interactions can lead to the formation of complex and predictable supramolecular structures.

Computational studies on similar compounds have identified various types of hydrogen bonds that are likely to be present in the structure of 2-Bromo-2'-hydroxyacetophenone Oxime. These include:

Intramolecular Hydrogen Bonds: The presence of a hydroxyl group at the 2'-position allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen (in the parent ketone) or the oxime nitrogen/oxygen. This is a common feature in o-hydroxyacetophenone derivatives.

Intermolecular Hydrogen Bonds: The oxime group itself is a potent hydrogen bond donor (from the OH group) and acceptor (at the nitrogen and oxygen atoms). This allows for the formation of chains or more complex networks between molecules. Studies on various oximes have shown that the oxime functionality readily participates in hydrogen bonding. nih.gov

The presence of the bromine atom can influence the acidity of the phenolic and oxime protons through electronic effects, thereby modulating the strength of these hydrogen bonds.

Table 1: Potential Hydrogen Bonding Interactions in 2-Bromo-2'-hydroxyacetophenone Oxime

| Interaction Type | Donor | Acceptor | Role |

| Intramolecular H-bond | -OH (phenolic) | N (oxime) or O (oxime) | Ring formation, planarization |

| Intermolecular H-bond | -OH (oxime) | N or O (of another oxime) | Supramolecular assembly |

| Weak Intermolecular H-bond | C-H (aromatic/aliphatic) | O (hydroxyl/oxime) | Crystal packing stabilization |

| Weak Intermolecular H-bond | C-H (aromatic/aliphatic) | π-system (aromatic ring) | Crystal packing stabilization |

Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

Beyond hydrogen bonding, other non-covalent interactions play a critical role in the solid-state structure of 2-Bromo-2'-hydroxyacetophenone Oxime. The presence of a bromine atom and an aromatic ring introduces the possibility of halogen bonding and π-π stacking.

Halogen Bonding:

The bromine atom in the molecule can act as a halogen bond donor. This is a highly directional interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic site. mdpi.com In the context of oximes, the oxygen and nitrogen atoms of the oxime group can serve as halogen bond acceptors. nih.gov

Research on 5-halogeno-1H-isatin-3-oximes has shown that the oxime group can effectively compete with other functional groups to form halogen bonds, with the oxime oxygen being a preferred acceptor site for bromine. nih.gov The strength and geometry of these halogen bonds can be a decisive factor in the self-organization of the molecules in the crystal lattice. nih.gov

π-π Stacking:

The aromatic ring in 2-Bromo-2'-hydroxyacetophenone Oxime allows for π-π stacking interactions between molecules. These interactions are fundamental in the packing of aromatic compounds. The geometry of π-π stacking is often parallel-displaced rather than a direct face-to-face arrangement, a preference that is influenced by a balance between Pauli repulsion and dispersion forces, rather than purely electrostatic considerations. chemrxiv.org

Substituents on the aromatic ring have a profound impact on the strength and nature of these interactions. Computational studies have challenged the traditional view that substituent effects are solely due to the polarization of the aromatic ring. Instead, direct interactions between the substituents of one ring and the aromatic system of another are considered to be highly significant. nih.gov The bromine atom and the hydroxyacetophenone oxime side chain will therefore directly influence the energetics and geometry of the π-π stacking.

Table 2: Potential Non-Covalent Interactions in 2-Bromo-2'-hydroxyacetophenone Oxime

| Interaction Type | Participating Groups | Nature of Interaction |

| Halogen Bonding | C-Br | σ-hole on Br interacting with a nucleophile (e.g., O or N of the oxime) |

| π-π Stacking | Aromatic rings | Interaction between the π-systems of adjacent molecules |

| van der Waals Forces | All atoms | General attractive and repulsive forces |

Applications in Chemical Sciences Excluding Prohibited Areas

Utilization as a Synthetic Intermediate in Organic Synthesis

As an organic intermediate, 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime offers a reactive platform for constructing more complex molecular frameworks. The oxime functional group is particularly notable for its ability to undergo a variety of transformations.

A primary application of this oxime is its role as a precursor to substituted amides through the Beckmann rearrangement. wikipedia.org This classic organic reaction reconfigures the oxime's C=N-OH group into an amide linkage under acidic conditions. wikipedia.orgorganic-chemistry.org The process is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl or aryl group that is positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate which is subsequently hydrolyzed to yield the corresponding amide. wikipedia.orgmasterorganicchemistry.com

The resulting amide, N-(2-hydroxyphenyl)acetamide, is a more advanced building block that can be used in the synthesis of various pharmaceutical and agrochemical compounds. scispace.com The yield of such transformations can be quite high; for instance, the rearrangement of 2-hydroxyacetophenone (B1195853) oxime has been reported to produce N-(2-hydroxyphenyl)acetanilide in a 75% yield. scispace.com Various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can be used to catalyze this rearrangement. wikipedia.org

Table 1: Representative Beckmann Rearrangement Data

| Starting Oxime | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxyacetophenone Oxime | N-(2-hydroxyphenyl)acetanilide | 2,4,6-trichloro wikipedia.orgorganic-chemistry.orgderpharmachemica.comtriazine (TCT) / ZnCl2 | 75% | scispace.com |

| Acetophenone (B1666503) Oxime | Acetanilide | TCT / ZnCl2 | 100% | scispace.com |

This table presents data for the title compound's parent structure and related oximes to illustrate the utility of the Beckmann rearrangement.

The structure of 2-Bromo-2'-hydroxyacetophenone Oxime is well-suited for the construction of heterocyclic rings, which are core components of many functional molecules. The oxime group is a versatile handle for cyclization reactions.

One direct pathway involves the intramolecular cyclization of the parent compound, 2-hydroxyacetophenone oxime, which can be converted into benzoxazole (B165842) using reagents like phosphorus oxychloride (POCl₃). asianpubs.org More broadly, the oxime can be transformed into a nitrile oxide intermediate in situ. These nitrile oxides are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. organic-chemistry.orgnih.govnih.gov This method is a powerful tool for creating five-membered heterocyclic systems with a high degree of control over the substitution pattern. organic-chemistry.orgorganic-chemistry.org Various oxidizing agents, including hypervalent iodine compounds, can facilitate the initial conversion of the oxime to the nitrile oxide. organic-chemistry.org

Role in Analytical Chemistry as a Chelating Reagent

The ortho-hydroxyacetophenone oxime moiety is a classic bidentate chelating system. The phenolic hydroxyl group and the oxime nitrogen atom can coordinate with a single metal ion to form a stable five-membered ring. This property makes 2-Bromo-2'-hydroxyacetophenone Oxime and its analogs effective reagents in analytical chemistry for the detection and separation of metal ions.

The chelation of metal ions by ortho-hydroxyaryl oximes often results in the formation of intensely colored complexes. This color change provides the basis for spectrophotometric methods of analysis. Research on analogous compounds, such as 2-Hydroxy-4N-butoxy-5-bromo acetophenone oxime, demonstrates this capability clearly in the detection of copper(II) ions. wikipedia.org The formation of the metal-ligand complex can be monitored using UV-Vis spectroscopy, and the concentration of the metal ion can be determined by applying the Beer-Lambert law. wikipedia.org

The stoichiometry of these complexes is typically found to be a 1:2 metal-to-ligand ratio, as determined by methods like Job's method of continuous variation and the mole-ratio method. wikipedia.org Mixed ligand complexes involving ortho-hydroxyacetophenone oxime and another ligand like salicylaldehyde (B1680747) semicarbazone have also been synthesized with transition metals such as Co(II), Ni(II), and Cu(II). derpharmachemica.com

Table 2: Spectrophotometric Determination of Copper(II) using an Analogous Oxime Reagent

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Copper(II) | wikipedia.org |

| Reagent | 2-Hydroxy-4N-butoxy-5-bromo acetophenone oxime | wikipedia.org |

| Optimal pH | 4.0 - 6.0 | wikipedia.org |

| Wavelength of Max. Absorbance (λmax) | 650 nm | wikipedia.org |

| Metal:Ligand Stoichiometry | 1:2 | wikipedia.org |

| Molar Absorptivity | 134 L mol⁻¹ cm⁻¹ | wikipedia.org |

This table showcases typical parameters for the analytical application of a closely related bromo-hydroxyacetophenone oxime, illustrating the general methodology.

The ability of 2-Bromo-2'-hydroxyacetophenone Oxime to act as a chelating agent that produces a distinct color upon binding to specific metal ions is the fundamental principle for its use in chemical sensor development. A chemical sensor based on this compound would rely on the chromogenic response that occurs during the chelation event.

The methodology involves immobilizing the oxime ligand onto a solid support, such as a polymer film or silica (B1680970) gel, or using it in a solution-based assay. When a sample containing the target metal ion is introduced, the formation of the colored metal-oxime complex can be detected visually or quantified with a simple colorimeter or spectrophotometer. This approach allows for the development of cost-effective and portable sensors for environmental monitoring, industrial process control, and clinical diagnostics where rapid metal ion detection is required.

Catalytic Applications of Its Metal Complexes

While the oxime itself is not a catalyst, its metal complexes have significant potential for catalytic applications. The coordination of the oxime ligand to a transition metal center can modulate the metal's electronic properties and create a specific coordination environment conducive to catalysis.

Complexes of transition metals with related ligands, such as Schiff bases derived from 2-hydroxyacetophenone, are known to be effective catalysts for a wide range of organic transformations. nih.govsemanticscholar.org These reactions include oxidations (e.g., the oxidation of styrene), reductions, polymerization, and various carbon-carbon bond-forming reactions. nih.govsemanticscholar.org For example, copper(II) complexes of Schiff bases have been successfully used to catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) with high conversion rates. nih.gov Similarly, cobalt(II) complexes with oxime-containing Schiff bases have been studied for their ability to bind and activate molecular oxygen, a key step in many catalytic oxidation processes. semanticscholar.org Given the structural and electronic similarities, it is highly probable that metal complexes of 2-Bromo-2'-hydroxyacetophenone Oxime would exhibit comparable catalytic activities, making them attractive targets for research in homogeneous and heterogeneous catalysis.

Development of Novel Ligands and Coordination Compounds

The field of coordination chemistry continuously explores the synthesis of novel ligands and their subsequent metal complexes to develop materials with unique structural, spectral, and magnetic properties. Organic molecules containing multiple functional groups capable of donating electron pairs to a metal center are of particular interest as they can form stable chelate rings. 2-Bromo-2'-hydroxyacetophenone oxime is one such molecule with significant potential in the development of new coordination compounds. Its structure, featuring a phenolic hydroxyl group, an oxime group, and a bromo substituent, offers multiple coordination sites and allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.

The presence of the hydroxyl (-OH) and oxime (-NOH) groups in close proximity allows 2-bromo-2'-hydroxyacetophenone oxime to act as a bidentate ligand, coordinating to a metal ion through the deprotonated phenolic oxygen and the nitrogen atom of the oxime group. This chelation results in the formation of a stable six-membered ring, a common feature in coordination complexes of related hydroxyacetophenone derivatives. The bromo group on the α-carbon of the acetophenone moiety can further influence the reactivity and stability of the ligand and its metal complexes through electronic and steric effects.

Research into the coordination chemistry of closely related ligands, such as O-hydroxyacetophenone oxime and its Schiff base derivatives, provides valuable insights into the expected behavior of 2-bromo-2'-hydroxyacetophenone oxime. Studies on mixed ligand complexes involving O-hydroxyacetophenone oxime and transition metals like manganese(II), cobalt(II), and nickel(II) have shown the formation of stable octahedral complexes. wisdomlib.org In these complexes, the O-hydroxyacetophenone oxime acts as a primary ligand, coordinating through the phenolic oxygen and the oxime nitrogen. The remaining coordination sites on the metal are occupied by other ligands or solvent molecules.

The synthesis of metal complexes with 2-bromo-2'-hydroxyacetophenone oxime would typically involve the reaction of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent. The reaction conditions, such as pH and temperature, can be adjusted to facilitate the deprotonation of the phenolic hydroxyl group and promote coordination. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements, to determine their structure and properties.

For instance, in the IR spectrum of the free ligand, characteristic bands corresponding to the O-H stretching of the phenolic and oxime groups, and the C=N stretching of the oxime group would be observed. Upon complexation, the disappearance or shift of the phenolic O-H band and a shift in the C=N stretching frequency would indicate the coordination of these groups to the metal ion.

The electronic spectra of the complexes would provide information about the geometry around the central metal ion. For example, transition metal complexes of 2-bromo-2'-hydroxyacetophenone oxime are expected to exhibit d-d transitions, the energies of which are dependent on the ligand field strength and the coordination geometry.

Detailed research findings on the coordination compounds of the closely related 2'-hydroxyacetophenone (B8834) Schiff base ligands further illuminate the potential of this class of compounds. These Schiff bases, formed by the condensation of 2'-hydroxyacetophenone with various amines, and their metal complexes have been extensively studied. researchgate.net

A summary of the coordination behavior of ligands closely related to 2-Bromo-2'-hydroxyacetophenone Oxime is presented in the table below.

| Ligand | Metal Ions | Coordination Mode | Resulting Complex Geometry | Reference |

| O-hydroxyacetophenone oxime | Mn(II), Co(II), Ni(II) | Bidentate (O, N) | Octahedral (in mixed ligand systems) | wisdomlib.org |

| 2'-hydroxyacetophenone based Schiff bases | Co(II), Cu(II), Ni(II), Zn(II), Fe(II) | Bidentate or Tridentate (depending on the amine) | Square planar, Tetrahedral, or Octahedral | researchgate.netrasayanjournal.co.inorientjchem.org |

| 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide | Divalent metal ions | Tridentate (O, N, N) | Distorted octahedral | nih.gov |

| N-(5-bromo-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone)-2,6-diaminopyridine | Mn(II), Co(II), Ni(II), Cu(II), Cr(II), Fe(II) | Tetradentate (N, N, O, O) | Not specified | researchgate.net |